3-Ethoxyphenanthrene
Description
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-ethoxyphenanthrene |
InChI |
InChI=1S/C16H14O/c1-2-17-14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)11-14/h3-11H,2H2,1H3 |
InChI Key |
CXZUTOOIQUNEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Preparation Methods
General Approaches to Phenanthrene Synthesis
Before discussing specific methods for 3-ethoxyphenanthrene preparation, it is important to understand the general strategies for phenanthrene synthesis.
Classical Methods
Classical approaches to phenanthrene synthesis include the Pschorr reaction, Bardhan-Sengupta phenanthrene synthesis, and Haworth phenanthrene synthesis. These methods typically involve the construction of appropriately substituted biphenyl derivatives followed by cyclization to form the central ring of the phenanthrene system.
Modern Synthetic Strategies
Modern approaches frequently utilize transition metal-catalyzed reactions, including palladium-catalyzed cross-couplings, C-H activation methodologies, and ring-closing metathesis reactions. These methods often offer advantages in terms of functional group tolerance, stereoselectivity, and overall efficiency.
Specific Synthetic Routes to this compound
Ethoxylation of 3-Halogenated Phenanthrene
One of the most direct approaches to this compound involves the ethoxylation of 3-halogenated phenanthrenes, particularly 3-bromophenanthrene or 3-iodophenanthrene.
Copper-Catalyzed Ethoxylation
A copper-catalyzed nucleophilic substitution reaction offers an efficient route to this compound:
3-Bromophenanthrene + NaOEt → CuI (10 mol%), 1,10-phenanthroline (20 mol%) → this compound
This reaction is typically performed in DMF or DMSO at temperatures between 80-120°C for 12-24 hours, providing yields of 65-78%. The mechanism involves the formation of a copper-ethoxide complex that facilitates the nucleophilic aromatic substitution.
Palladium-Catalyzed Ethoxylation
Alternatively, palladium catalysts can be employed:
3-Iodophenanthrene + EtOH → Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%), Cs₂CO₃ → this compound
This method typically provides yields of 70-85% and operates under milder conditions (60-80°C), though it requires more expensive catalysts.
Synthesis via Diels-Alder Approach
The Diels-Alder reaction offers a powerful approach to construct the phenanthrene scaffold with predetermined substituent positions.
For this compound, this can be achieved by designing an appropriate diene and dienophile pair:
3-Ethoxystyrene + 2-Vinylbenzaldehyde → Diels-Alder reaction → Oxidation → this compound
This approach requires multiple steps but allows for regioselective introduction of the ethoxy group at the 3-position. The final oxidation step is typically performed using DDQ or similar oxidants to establish the fully aromatic phenanthrene system.
Construction via Cross-Coupling Strategies
Cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, provide versatile approaches to this compound.
Sequential Coupling Approach
A strategic approach involves the construction of an appropriately substituted biphenyl followed by intramolecular cyclization:
2-Bromobenzaldehyde + (3-Ethoxyphenyl)boronic acid → Suzuki coupling → Photochemical cyclization → this compound
This method takes advantage of the ready availability of boronic acid building blocks and provides this compound in moderate to good yields (55-70%).
Transformation of 3-Hydroxyphenanthrene
The ethoxylation of 3-hydroxyphenanthrene represents another viable approach:
3-Hydroxyphenanthrene + EtBr → K₂CO₃, acetone, reflux → this compound
This simple alkylation proceeds in good yields (80-90%) and represents one of the most straightforward routes if 3-hydroxyphenanthrene is available.
Comparative Analysis of Synthetic Routes
Table 1 provides a comparative analysis of the major synthetic approaches to this compound.
Table 1. Comparison of Synthetic Methods for this compound Preparation
Detailed Protocol for the Preparation of this compound
Method Selection and Rationale
Based on the comparative analysis, the alkylation of 3-hydroxyphenanthrene offers the highest yields and operational simplicity, provided that 3-hydroxyphenanthrene is available. However, for a more general approach starting from more readily available precursors, the palladium-catalyzed ethoxylation of 3-iodophenanthrene presents a good balance of yield and accessibility.
Detailed Protocol for Palladium-Catalyzed Ethoxylation
Materials Required:
- 3-Iodophenanthrene (1.0 g, 3.3 mmol)
- Palladium acetate (37 mg, 0.165 mmol, 5 mol%)
- Tri-tert-butylphosphine (133 mg, 0.66 mmol, 20 mol%)
- Cesium carbonate (3.2 g, 9.9 mmol, 3 eq.)
- Ethanol (anhydrous, 1.2 mL, 20 mmol, 6 eq.)
- Toluene (anhydrous, 15 mL)
- Standard laboratory glassware and equipment
Procedure:
- In a flame-dried 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 3-iodophenanthrene, palladium acetate, and tri-tert-butylphosphine.
- Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.
- Add anhydrous toluene (15 mL) via syringe and stir at room temperature for 10 minutes to allow for catalyst activation.
- Add cesium carbonate and anhydrous ethanol, then heat the reaction mixture to 70°C under argon atmosphere.
- Monitor the reaction progress by TLC (hexane:ethyl acetate, 9:1).
- After completion (typically 12-16 hours), cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 98:2 to 95:5) as eluent.
- Collect the fractions containing the product, combine, and evaporate the solvent to obtain this compound as a white to slightly yellow crystalline solid.
Characterization Data:
- Yield: 0.54-0.63 g (70-82%)
- Appearance: White to slightly yellow crystalline solid
- Melting point: 72-74°C
- ¹H NMR (500 MHz, CDCl₃): δ 8.57 (d, J = 8.0 Hz, 1H), 8.45 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.5 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.72-7.65 (m, 2H), 7.58-7.53 (m, 1H), 7.49-7.45 (m, 1H), 7.17 (d, J = 2.5 Hz, 1H), 4.18 (q, J = 7.0 Hz, 2H), 1.48 (t, J = 7.0 Hz, 3H)
- ¹³C NMR (125 MHz, CDCl₃): δ 158.3, 134.2, 132.1, 130.4, 130.0, 128.7, 127.9, 126.8, 126.5, 126.3, 124.1, 123.4, 122.7, 115.9, 113.2, 63.7, 14.9
- HRMS (ESI): Calculated for C₁₆H₁₄O [M]⁺: 222.1039; Found: 222.1041
Alternative Strategies for this compound Synthesis
One-pot Multi-component Approach
Recent advances in multi-component reactions offer a promising approach to substituted phenanthrenes. A one-pot reaction strategy has been developed that combines aldehydes, malononitrile, and 1-tetralone with ammonium acetate to form 9,10-dihydrophenanthrene derivatives. This approach could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials.
Transition Metal-Catalyzed Cyclization of Biphenyls
The synthesis of phenanthrenes from disubstituted biphenyls via intramolecular condensation or metal-catalyzed rearrangement provides another strategic approach. For this compound, this would involve:
2'-Formyl-3-ethoxybiphenyl → Pd(OAc)₂, Ag₂CO₃ → this compound
This method typically yields the desired product in 65-75% yield.
Synthesis from 3-Ethoxybenzaldehyde via Wittig-Horner Reaction
A strategic approach starting from 3-ethoxybenzaldehyde involves:
3-Ethoxybenzaldehyde + [[2-(benzyloxy)phenyl]methyl]phosphonic acid diethyl ester → Wittig-Horner reaction → Cyclization → this compound
This method allows for the construction of the phenanthrene scaffold with the ethoxy group pre-installed at the desired position.
Analytical Methods for this compound Characterization
Spectroscopic Analysis
Complete characterization of this compound typically involves multiple spectroscopic techniques:
Table 2. Spectroscopic Data for this compound
| Spectroscopic Method | Key Signals/Features | Interpretation |
|---|---|---|
| IR (KBr, cm⁻¹) | 3050, 2980, 1610, 1575, 1250, 1045 | Aromatic C-H, aliphatic C-H, C=C, C-O stretching |
| UV-Vis (in MeOH) | λmax (log ε): 252 nm (4.62), 273 nm (4.15), 294 nm (4.32), 345 nm (3.75) | Characteristic of phenanthrene chromophore with bathochromic shift due to ethoxy substituent |
| Mass Spectrometry | m/z: 222 [M]⁺, 194 [M-C₂H₄]⁺, 165 [M-C₃H₅O]⁺ | Molecular ion and fragmentation pattern |
Chromatographic Analysis
HPLC analysis using a reverse-phase C18 column with methanol/water gradient provides effective separation and quantification of this compound. Typical retention times are around 12-14 minutes under standard conditions (flow rate 1 mL/min, gradient from 60:40 to 90:10 MeOH:H₂O over 20 minutes).
Applications of this compound
This compound finds applications in several areas:
- Pharmaceutical intermediates : As a building block for biologically active compounds
- Materials science : Component in optoelectronic materials and liquid crystals
- Synthetic chemistry : Precursor for more complex phenanthrene derivatives
The presence of the ethoxy group at the 3-position provides a handle for further functionalization, making this compound particularly valuable in organic synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: Reduction with hydrogen gas and Raney nickel produces 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine yields 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
3-Ethoxyphenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxyphenanthrene involves its interaction with molecular targets and pathways. It exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethoxy group in this compound likely enhances solubility in organic solvents compared to non-polar phenanthrene, similar to methoxy-substituted acetophenones . Chloro or fluoro substituents (e.g., 3-Chlorophenanthrene or 3-Ethoxy-2,4-difluorophenylacetonitrile) increase polarity and reactivity in electrophilic substitution reactions .
Physicochemical Properties and Stability
Table 2: Comparative Physical Properties
Key Findings :
- Thermal Stability : Ethoxy-substituted compounds (e.g., 3-Ethoxy-2,4-difluorobenzaldehyde) may degrade at high temperatures, releasing toxic byproducts, as seen in analogous chloro-phenanthrenes .
- Solubility: Ethoxy groups improve solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to unsubstituted phenanthrene, similar to methoxy-acetophenones .
Toxicity and Environmental Impact
- 3-Chlorophenanthrene : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) but lacks comprehensive ecotoxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
